2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole
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Overview
Description
2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide-based compound that has shown promising results as a biological probe and in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. By inhibiting these proteins, the compound may be able to disrupt various cellular processes and potentially lead to the development of new drugs.
Biochemical and Physiological Effects:
2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of carbonic anhydrases, which play a role in the regulation of pH in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and has a high degree of selectivity for its target proteins. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole. One area of research could be the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action and potential side effects of this compound. Finally, new methods for synthesizing this compound could be developed to improve its yield and purity.
Synthesis Methods
The synthesis of 2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole involves the reaction of 2-bromoethylpyridine with sodium sulfinate to form the intermediate compound. This intermediate compound is then reacted with 2-mercaptobenzothiazole to yield the final product. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Scientific Research Applications
2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole has been extensively studied for its potential applications in scientific research. It has been used as a biological probe to study the function of various proteins and enzymes. Additionally, it has shown potential as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
2-(2-pyridin-2-ylsulfanylethylsulfonyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,10-9-19-13-7-3-4-8-15-13)14-16-11-5-1-2-6-12(11)20-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOASIJWVQLNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CCSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.